molecular formula C21H20N4O4S B2593694 (E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 383895-53-2

(E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2593694
CAS No.: 383895-53-2
M. Wt: 424.48
InChI Key: SXEHQIGKFZURFD-XMHGGMMESA-N
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Description

The compound (E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazolidinone derivative featuring a 4-methoxybenzylidene group at position 5 and a 4-(2-nitrophenyl)piperazinyl substituent at position 2 of the thiazole ring. Thiazolidinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The (E)-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets .

Properties

IUPAC Name

(5E)-5-[(4-methoxyphenyl)methylidene]-2-[4-(2-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-29-16-8-6-15(7-9-16)14-19-20(26)22-21(30-19)24-12-10-23(11-13-24)17-4-2-3-5-18(17)25(27)28/h2-9,14H,10-13H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEHQIGKFZURFD-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

    Formation of the Thiazolone Core: The thiazolone core can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Methoxybenzylidene Group: The methoxybenzylidene group can be introduced via a condensation reaction between the thiazolone core and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Attachment of the Nitrophenylpiperazine Group: The final step involves the nucleophilic substitution reaction between the intermediate compound and 2-nitrophenylpiperazine under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The piperazine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-aminophenylpiperazine.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the condensation of appropriate aldehydes with thiazole derivatives. The structural integrity and purity of synthesized compounds are often confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including those with piperazine linkages. For example, compounds similar to this compound have shown promising results against various cancer cell lines. The mechanism of action is believed to involve the induction of oxidative stress and apoptosis in cancer cells, making them a focal point for further research .

Antimicrobial Properties

Thiazole derivatives are also being investigated for their antimicrobial activities. Studies indicate that compounds containing the thiazole ring exhibit significant antibacterial effects against a range of pathogens. The presence of substituents like piperazine enhances these properties, suggesting that this compound could be effective against resistant strains of bacteria .

Neuropharmacological Effects

The neuropharmacological applications of thiazole derivatives are gaining traction, particularly in the context of neurodegenerative diseases. Some related compounds have demonstrated efficacy in models of epilepsy and other neurological disorders, potentially through modulation of neurotransmitter systems . The structural features of this compound may contribute to similar effects.

Case Study 1: Anticancer Activity Evaluation

A series of thiazole compounds were tested for their cytotoxicity against gastric adenocarcinoma cell lines (AGS). The evaluation involved MTT assays to determine cell viability after treatment with various concentrations of the compounds. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting strong anticancer activity .

Case Study 2: Antimicrobial Screening

In a study assessing the antimicrobial efficacy of thiazole derivatives, this compound was included among several synthesized compounds. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of (E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The methoxybenzylidene and nitrophenylpiperazine groups may play a role in binding to the target site and influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzylidene Group

The 4-methoxybenzylidene group in the target compound contrasts with analogs bearing hydroxy, allyloxy, or nitro-substituted benzylidene groups (Table 1). For example:

  • Allyloxy substitution : (5E)-5-[4-(Allyloxy)benzylidene]-2-{4-[3-(trifluoromethyl)phenyl]piperazinyl}thiazol-4(5H)-one () introduces steric bulk and electron-withdrawing trifluoromethyl groups, which may enhance metabolic stability .
Table 1: Substituent Effects on Benzylidene-Thiazolidinones
Compound Benzylidene Substituent Key Properties Reference
Target Compound 4-Methoxy Planar geometry, moderate lipophilicity -
() 4-Hydroxy Higher polarity, hydrogen-bonding capacity
() 4-Allyloxy Enhanced steric bulk, electron-withdrawing CF3 group
() 3-Nitro Strong electron-withdrawing effects, possible redox activity

Piperazinyl/Piperidinyl Substituent Modifications

The 4-(2-nitrophenyl)piperazine group in the target compound is compared to analogs with alternative aryl or alkyl piperazine/piperidine substituents:

  • Piperidine vs.
Table 2: Piperazinyl/Piperidinyl Substituent Comparisons
Compound Piperazine/Piperidine Substituent Key Properties Reference
Target Compound 4-(2-Nitrophenyl)piperazine Strong electron withdrawal, planar aromatic ring -
() 4-(4-Methylphenyl)piperazine Moderate electron donation, steric hindrance
() Piperidine Flexible aliphatic ring, reduced hydrogen-bonding capacity
() 4-(4-Chlorophenyl)piperazine Halogen-induced lipophilicity, potential halogen bonding

Structural and Crystallographic Insights

The target compound’s (E)-configuration and planar benzylidene group are stabilized by intramolecular C–H⋯S hydrogen bonds, as seen in the closely related (5E)-5-(4-methoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one (). Crystal packing along the c-axis via intermolecular C–H⋯O bonds suggests solid-state stability, which may correlate with bioavailability .

Biological Activity

The compound (E)-5-(4-methoxybenzylidene)-2-(4-(2-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, highlighting its potential as an anticancer agent and its interactions with various biological targets.

Chemical Structure

The compound features a thiazole ring fused with a piperazine moiety and a methoxybenzylidene group, which is thought to enhance its biological activity through structural modifications that allow for better interaction with biological targets.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Cell Lines Tested : MCF-7, MDA-MB-231, T47D, and MDA-MB-468.
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific tyrosine kinases such as HER2, VEGFR, and EGFR .

Inhibition Studies

Molecular docking studies have demonstrated that this compound can effectively bind to key receptors involved in cancer progression. The binding affinity and interaction patterns suggest that it may serve as a lead compound for further development:

Target Binding Affinity (kcal/mol) Activity
HER2-9.5Strong inhibitor
VEGFR-8.7Moderate inhibitor
EGFR-8.3Moderate inhibitor

These findings point towards the potential of this compound as a therapeutic agent in treating HER2-positive breast cancer subtypes .

Study 1: Anticancer Efficacy

A study conducted by researchers evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents.

Study 2: Molecular Docking and Dynamics

In another study focusing on molecular dynamics simulations, the compound was shown to maintain stable interactions with target proteins over extended simulation periods. This stability suggests that the compound could be effective in clinical applications due to its sustained action on target sites .

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